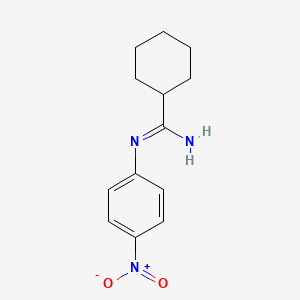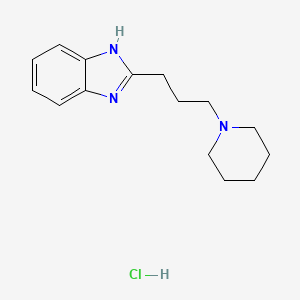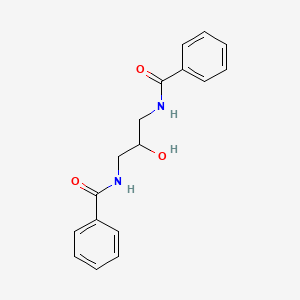
(Aminosulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Aminosulfanyl)acetic acid, also known as thioglycolic acid, is an organosulfur compound with the chemical formula HSCH2COOH. It is a colorless liquid with a strong, unpleasant odor. This compound is notable for its role in various chemical reactions and industrial applications, particularly in the synthesis of other chemicals and as a reducing agent.
準備方法
Synthetic Routes and Reaction Conditions: (Aminosulfanyl)acetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydrosulfide:
ClCH2COOH+NaHS→HSCH2COOH+NaCl
Another method involves the reaction of sodium thiosulfate with chloroacetic acid, followed by acidification:
ClCH2COOH+Na2S2O3→HSCH2COOH+NaCl+NaHSO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of chloroacetic acid with hydrogen sulfide in the presence of a base. This method is favored due to its high yield and cost-effectiveness.
化学反応の分析
Types of Reactions: (Aminosulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce metal ions and other compounds.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Reduced forms of metal ions and other compounds.
Substitution: Various substituted thioglycolic acid derivatives.
科学的研究の応用
(Aminosulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the preparation of thiolated biomolecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a reducing agent in biochemical assays.
Industry: It is used in the production of PVC stabilizers, cosmetics, and hair care products.
作用機序
The mechanism of action of (Aminosulfanyl)acetic acid involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property is utilized in various chemical and biochemical processes, where it reduces disulfide bonds in proteins and other molecules.
類似化合物との比較
(Aminosulfanyl)acetic acid can be compared with other thiol-containing compounds such as cysteine and mercaptoethanol. While all these compounds contain a thiol group, this compound is unique due to its carboxylic acid group, which imparts different chemical properties and reactivity. Similar compounds include:
Cysteine: An amino acid with a thiol group.
Mercaptoethanol: A thiol-containing alcohol used as a reducing agent.
特性
CAS番号 |
111857-77-3 |
|---|---|
分子式 |
C2H5NO2S |
分子量 |
107.13 g/mol |
IUPAC名 |
2-aminosulfanylacetic acid |
InChI |
InChI=1S/C2H5NO2S/c3-6-1-2(4)5/h1,3H2,(H,4,5) |
InChIキー |
XQXWZJAGDIKYKU-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)SN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
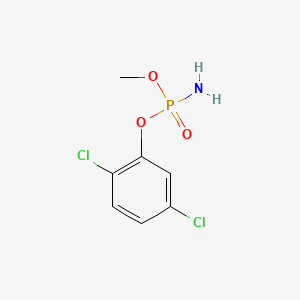
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
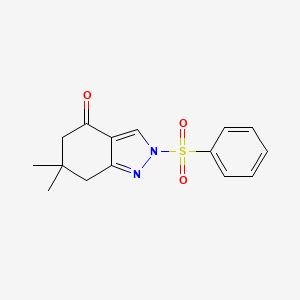
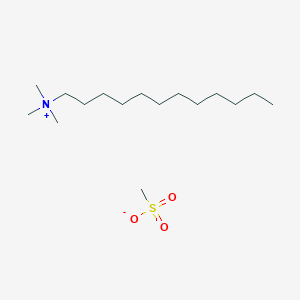
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
